molecular formula C4H4ClN3O2 B1355556 5-chloro-1-Methyl-4-nitro-1H-pyrazole CAS No. 42098-25-9

5-chloro-1-Methyl-4-nitro-1H-pyrazole

Cat. No. B1355556
CAS RN: 42098-25-9
M. Wt: 161.55 g/mol
InChI Key: POXLZEWCWNUVDW-UHFFFAOYSA-N
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Description

5-Chloro-1-Methyl-4-nitro-1H-pyrazole (CMP) is a nitro-heterocyclic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry. CMP has been used as a reagent for the synthesis of a variety of organic compounds, as a biochemical probe for the study of enzyme catalyzed reactions, and as a pharmaceutical agent for the treatment of several diseases. The structure of CMP consists of two fused five-membered rings, one of which is a pyrazole ring with a nitro group attached to the 5-position. This structure confers unique reactivity and biological activity to CMP.

Scientific Research Applications

Synthesis and Derivative Production

5-Chloro-4-nitro-1H-pyrazoles, including 5-chloro-1-methyl-4-nitro-1H-pyrazole, react with various esters to produce functionalized pyrazole derivatives, which are promising for creating bicyclic ensembles and other specialized compounds. These derivatives are significant in the field of organic chemistry due to their potential applications in various domains like medicinal chemistry and material science (Savosik et al., 2006).

Biochemical Analysis

Biochemical Properties

5-chloro-1-Methyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an abscission agent in plants. It interacts with enzymes such as lipoxygenase (LOX) and peroxidase (POD), which are involved in oxidative stress responses . The compound induces oxidative stress by increasing the activity of these enzymes, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) . This interaction promotes abscission in citrus fruits by affecting the abscission zone (AZ) tissue .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been shown to induce oxidative stress in plant cells, leading to changes in cell signaling pathways and gene expression . The compound’s impact on ROS levels can affect cellular metabolism and promote cell death or abscission in specific tissues . Additionally, it can alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and ascorbate peroxidase (APOD), further influencing cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with key biomolecules. It binds to and activates enzymes like LOX and POD, leading to increased production of ROS . This activation results in oxidative damage to cellular components, including lipids, proteins, and DNA . The compound also influences gene expression by modulating the activity of transcription factors involved in stress responses . These molecular interactions contribute to its role as an abscission agent in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and exposure to light . Over time, its ability to induce oxidative stress and promote abscission in plant tissues may decrease due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function and oxidative stress levels . At higher doses, it can induce significant oxidative damage and promote cell death . Toxic effects, such as tissue necrosis and organ damage, have been observed at high doses . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and abscission. It interacts with enzymes such as LOX and POD, which play roles in the metabolism of ROS . The compound’s impact on these pathways can lead to changes in metabolic flux and the levels of metabolites involved in stress responses . Additionally, it can influence the activity of other enzymes and cofactors involved in antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules . The compound’s distribution within plant tissues is critical for its role as an abscission agent, as it needs to reach specific target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play roles in its localization . The compound’s presence in specific subcellular locations is essential for its ability to induce oxidative stress and promote abscission .

properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLZEWCWNUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492670
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42098-25-9
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-1H-pyrazole
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Synthesis routes and methods

Procedure details

Following WO 2007/99326, to a 500 mL 3-neck-round bottom flask was added 1-methyl-4-nitro-1H-pyrazole (4.30 g, 33.8 mmol) and THF (12 mL). The mixture was cooled to −78° C. and lithium hexamethyldisilazide in THF (1M, 88.4 mL, 90 mmol) was added dropwise via an addition funnel over 20 min. The brown mixture was stirred for 30 min and warmed to −45° C. over 30 min. The mixture was cooled back down to −78° C. and hexachloroethane (10.5 g, 44.2 mmol) dissolved in THF (20 mL) was added via an addition funnel over 15 min. The mixture was stirred for 2.5 h, warmed from −78° C. to −40° C. and the reaction was monitored by LCMS. Upon completion of the reaction, the reaction was quenched with a solution of saturated NH4Cl (150 mL), and ethyl acetate (100 mL) was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layer was washed with water (150 mL), dried over Na2SO4 and the organic solvent was distilled off. The crude product was purified via flash chromatography (CH2Cl2/7% MeOH) to yield 5-chloro-1-methyl-4-nitro-1H-pyrazole as a white solid (1.40 g, 20%). 1H NMR (400 MHz, CDCl3) δ 8.13 (s, 1H), 3.92 (s, 3H); ESIMS m/z=162.0 (M+1)
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
88.4 mL
Type
solvent
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.